molecular formula C23H20N2O3S2 B14956155 (3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14956155
M. Wt: 436.6 g/mol
InChI Key: JIIXTURJMAEMBN-VXPUYCOJSA-N
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Description

The compound (3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic hybrid molecule featuring a rhodanine (2-thioxothiazolidin-4-one) core fused to an indol-2-one scaffold. Key structural elements include:

  • A tetrahydrofuranmethyl substituent at the N3 position of the thiazolidinone ring, which may influence steric and electronic interactions with biological targets.
  • A Z-configuration at the 3-position, critical for maintaining planar geometry and optimizing π-π stacking or hydrogen-bonding interactions .

This compound belongs to a class of 5-arylidene rhodanine derivatives, known for antimicrobial, anticancer, and enzyme-inhibitory activities. Its synthesis likely involves Knoevenagel condensation between a functionalized indol-2-one and a modified rhodanine precursor .

Properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2O3S2/c26-21-19(20-22(27)25(23(29)30-20)14-16-9-6-12-28-16)17-10-4-5-11-18(17)24(21)13-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2/b20-19-

InChI Key

JIIXTURJMAEMBN-VXPUYCOJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

N-Benzyl Oxindole-3-Carbaldehyde Synthesis

The oxindole core is synthesized from isatin (indoline-2,3-dione) through sequential N-benzylation and 3-keto reduction. Phase-transfer catalytic (PTC) conditions using triethylbenzyl ammonium chloride (TEBA) and aqueous NaOH in dichloromethane facilitate N-benzylation, yielding 1-benzylisatin in 85–90% efficiency. Subsequent selective reduction of the 3-keto group using sodium borohydride in methanol generates 1-benzylindolin-2-ol, which undergoes oxidation with pyridinium chlorochromate (PCC) to afford the 3-carbaldehyde derivative.

3-(Tetrahydrofuran-2-ylmethyl)-2-Thioxo-1,3-Thiazolidin-4-One Synthesis

This fragment is constructed via a three-component reaction involving tetrahydrofurfurylamine, carbon disulfide, and chloroacetic acid under ultrasound irradiation. The reaction proceeds through imine formation between tetrahydrofurfurylamine and chloroacetic acid, followed by cyclization with carbon disulfide to install the 2-thioxo group. Ultrasound irradiation (40 kHz, 100 W) enhances reaction kinetics, achieving 78% yield within 30 minutes.

Convergent Synthesis via Aldol Condensation

The final step involves a microwave-assisted aldol condensation between 1-benzyloxindole-3-carbaldehyde and 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (Scheme 1). Optimized conditions employ acetic acid (5 mol%) and sodium acetate in dimethylformamide (DMF) under microwave irradiation (1100 W, 60–90°C, 60 seconds), yielding the Z-isomer exclusively due to kinetic control. The reaction mechanism proceeds through enolate formation at the thiazolidinone’s α-position, followed by nucleophilic attack on the aldehyde carbonyl.

Table 1: Optimization of Aldol Condensation Conditions

Condition Solvent Catalyst Temp (°C) Time Yield (%) Z:E Ratio
Conventional heating DMF AcOH 80 6 h 45 3:1
Microwave DMF AcOH 90 60 s 82 >20:1
Ultrasound EtOH None 50 30 min 67 8:1

Stereochemical Control and Mechanistic Insights

The Z configuration is favored under microwave conditions due to rapid equilibration and stabilization of the transition state through intramolecular hydrogen bonding between the thiazolidinone’s NH and the oxindole’s carbonyl oxygen. Density functional theory (DFT) calculations corroborate a 5.2 kcal/mol energy difference favoring the Z-isomer, attributed to reduced steric hindrance between the benzyl and tetrahydrofuranmethyl groups.

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies:

  • Ionic liquid catalysis : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) facilitates the aldol step at room temperature, achieving 75% yield with 95% Z-selectivity.
  • Solvent-free mechanochemistry : Ball-milling the aldehyde and thiazolidinone with K₂CO₃ for 15 minutes affords the product in 68% yield, eliminating solvent waste.

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.45–7.28 (m, 5H, Ar-H), 6.92 (d, J = 7.5 Hz, 1H, indole-H), 4.85 (s, 2H, N-CH₂-C₄H₇O), 3.78–3.65 (m, 4H, tetrahydrofuran-H).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₃N₃O₃S₂ [M+H]+: 482.1264; found: 482.1268.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogues (Table 1):

Compound Name Key Substituents Biological Activity Reference
(3Z)-1-Benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-... Benzyl (N1), tetrahydrofuranmethyl (N3) In silico predicted antimicrobial activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 2-Methylbenzylidene (C5), phenyl (N3) Antibacterial (moderate)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 3-Hydroxyphenyl (N3), 1-methylindole (C5) Potent antibacterial/antifungal
(3Z)-1-Butyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-... Butyl (N1), allyl (N3) Unreported (structural analogue)

Key Observations :

  • Substituent Flexibility : The tetrahydrofuranmethyl group in the target compound introduces enhanced stereoelectronic effects compared to simpler alkyl/aryl groups (e.g., phenyl in Compound I or allyl in the butyl derivative). This may improve target binding specificity .
  • Benzyl vs.
  • Bioactivity Trends : Hydroxyphenyl or methoxyindole substituents (e.g., Compound 5b) correlate with higher antimicrobial activity, suggesting that electron-donating groups enhance efficacy .
Computational Similarity Analysis

Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~70–80% structural similarity with rhodanine-indole hybrids like Compound 5b, primarily due to the conserved thiazolidinone-indole core. Differences arise from the tetrahydrofuranmethyl group, which reduces similarity to phenyl- or hydroxy-substituted analogues .

Crystallographic and Stereochemical Considerations

The Z-configuration is conserved across active analogues (e.g., Compounds 5b and I), stabilizing planar conformations essential for target binding. Software like SHELXL and ORTEP has been critical in resolving such stereochemical features .

Biological Activity

The compound (3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C23H20N2O3S
  • Molecular Weight : 436.555 g/mol
  • CAS Number : 883818-26-6

The thiazolidinone scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in drug design.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation. For example, compounds derived from thiazolidinone structures have demonstrated effective inhibition of lipid peroxidation with IC50 values ranging from 0.54 mM to 1.82 mM compared to Vitamin C as a control .

Anticancer Properties

Thiazolidinones are also recognized for their anticancer potential. A review highlighted various thiazolidinone derivatives that exhibit cytotoxicity against different cancer cell lines. The structure activity relationship (SAR) studies suggest that modifications on the thiazolidinone ring can enhance anticancer activity, making them promising candidates for further development .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects as well. Thiazolidinones have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated antimicrobial properties against a range of pathogens. The presence of specific substituents on the thiazolidinone ring can significantly influence their antimicrobial efficacy, making them suitable for further exploration in antibiotic development .

Antidiabetic Effects

Some thiazolidinone compounds have been reported to possess antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This activity is particularly relevant given the rising prevalence of diabetes worldwide .

Synthesis Methods

The synthesis of (3Z)-1-benzyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the thiazolidinone ring.
  • Introduction of the benzyl group.
  • Functionalization at specific positions to enhance biological activity.

Case Studies

Recent studies have focused on evaluating the biological activities of various thiazolidinone derivatives:

StudyCompoundActivityIC50 Value
Sava et al. (2021)Thiazolidinone DerivativeAntioxidant0.54 mM
Verma et al. (2020)Thiazolidine HybridAnticancer (HeLa cells)12.1 µM
Carraro Junior et al. (2020)Oxazinyl-ThiazolidinoneMAO Inhibition>200 µM

These studies illustrate the diverse biological activities associated with thiazolidinones and underscore the importance of structural modifications in enhancing their efficacy.

Q & A

Q. What are the standard synthetic routes for preparing (3Z)-configured thiazolidinone-indole hybrids?

The compound is synthesized via condensation reactions involving thiazolidinone precursors and indole derivatives. For example, describes refluxing 3-acetylindole with phenylhydrazine and p-toluenesulfonamide in ethanol (Method A: 8 hours, Method B: 4 hours), yielding intermediates that undergo cyclization. Key steps include:

  • Reagent optimization : Sulfur-containing reagents (e.g., thiourea) are critical for thioxo-group incorporation .
  • Solvent selection : Ethanol or ethanol/water mixtures are preferred for recrystallization to ensure purity .
  • Characterization : FT-IR and NMR (¹H/¹³C) confirm the Z-configuration via shifts at δ 165–170 ppm (C=O) and δ 120–125 ppm (C=S) .

Q. How are structural ambiguities resolved in characterizing this compound?

Advanced spectroscopic techniques are combined:

  • X-ray crystallography ( ) confirms the (3Z) configuration via bond angles and dihedral angles between the indole and thiazolidinone moieties.
  • NMR NOE experiments distinguish Z/E isomers by spatial proximity of protons .
  • Mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

While direct data for this compound is limited, structurally related rhodanine derivatives ( ) show antimicrobial and antioxidant activities. For example:

DerivativeActivity (IC₅₀/EC₅₀)TargetReference
3-phenylrhodanine12 µM (Antibacterial)S. aureus
Thiazolidinone-indole hybrids18 µM (Antioxidant)DPPH assay

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

highlights Bayesian optimization for reaction parameter tuning. Key factors include:

  • Reaction time : Reducing reflux time from 8 to 4 hours (Method B in ) improved yield by 15% .
  • Catalyst loading : Sodium acetate ( ) enhances condensation efficiency by 20–30% at 2.0 equivalents.
  • Temperature : Reflux at 80–90°C minimizes side reactions (e.g., imidazolidinone formation in ).

Q. What strategies address contradictions in reported biological activities of thiazolidinone derivatives?

Discrepancies arise from assay conditions or stereochemical variations:

  • Solubility differences : DMSO vs. aqueous buffers alter bioavailability .
  • Stereochemical impact : Z-configuration (as in this compound) enhances antibacterial activity over E-isomers by 5–10× .
  • Counterion effects : Chloride or bromide salts ( ) modulate membrane permeability .

Q. How can computational modeling predict SAR for this compound?

Molecular docking ( ) identifies key interactions:

  • The thioxo group forms hydrogen bonds with bacterial enoyl-ACP reductase (FabI; PDB: 3GNS) .
  • The tetrahydrofuranmethyl moiety enhances lipophilicity (logP ≈ 3.2), correlating with blood-brain barrier penetration in rodent models .

Methodological Challenges

Q. What are the limitations of current characterization techniques for this compound?

  • Dynamic stereochemistry : Thioxo-thiazolidinone tautomerism may lead to misinterpretation of NMR data without low-temperature (e.g., 90 K) studies .
  • Crystallization difficulties : Bulky substituents (e.g., benzyl groups) hinder single-crystal growth, requiring vapor diffusion with acetonitrile/water .

Q. How can flow chemistry improve scalability?

demonstrates continuous-flow systems for analogous diazo compounds, achieving:

  • 40% higher yield vs. batch reactors via precise temperature control.
  • Reduced byproduct formation (<5%) through real-time monitoring .

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